5-Methoxy-2,3,3-trimethyl-3H-indole
Overview
Description
5-Methoxy-2,3,3-trimethyl-3H-indole is an organic compound with the molecular formula C12H15NO. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its methoxy group at the 5-position and three methyl groups at the 2, 3, and 3 positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and methylating agents.
Methylation: The indole ring is methylated at the 2 and 3 positions using reagents like methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C) to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions and scalability.
Catalysts: The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the methylation process.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
5-Methoxy-2,3,3-trimethyl-3H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,3-trimethyl-3H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and differentiation, contributing to its biological effects.
Comparison with Similar Compounds
5-Methoxyindole: Lacks the additional methyl groups, resulting in different chemical and biological properties.
2,3,3-Trimethylindole: Lacks the methoxy group, affecting its reactivity and applications.
5-Methoxy-2-methylindole: Has only one methyl group at the 2-position, leading to distinct chemical behavior.
Uniqueness: 5-Methoxy-2,3,3-trimethyl-3H-indole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
5-methoxy-2,3,3-trimethylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGHZHPESMATDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454998 | |
Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31241-19-7 | |
Record name | 5-Methoxy-2,3,3-trimethyl-3H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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